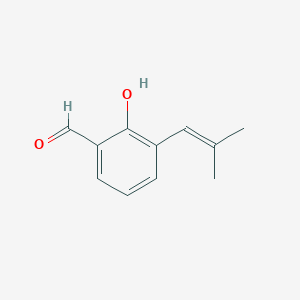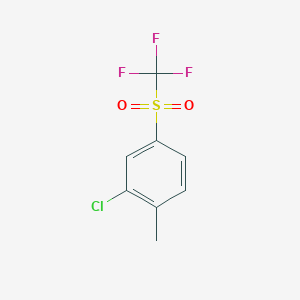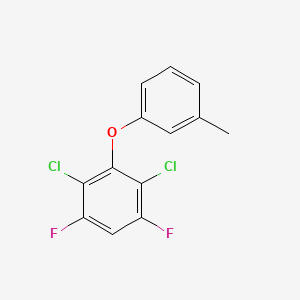
2-Chloro-4,4,4-trifluoro-3,3-dimethoxy-butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,4,4-trifluoro-3,3-dimethoxy-butyramide, commonly referred to as CF3DM, is an organic compound that has applications in both synthetic research and scientific research. CF3DM is an important reagent for the synthesis of various compounds, and its mechanism of action is being studied for its potential therapeutic applications.
Wirkmechanismus
CF3DM has been shown to interact with several different proteins, including the enzymes cyclooxygenase-2 and phospholipase A2. These interactions lead to the inhibition of inflammation, as well as the inhibition of viral replication. Additionally, CF3DM has been shown to interact with the proteasome, a complex of proteins responsible for degrading damaged proteins. This interaction leads to the inhibition of proteasomal activity, which in turn leads to the inhibition of cell death.
Biochemical and Physiological Effects
CF3DM has been shown to possess anti-inflammatory and anti-viral properties. In addition, it has been studied for its potential to modulate the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines, as well as the activation of macrophages and T cells. Additionally, it has been shown to inhibit the production of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
CF3DM is a relatively inexpensive and easy to synthesize compound, making it an attractive choice for laboratory experiments. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory settings. However, CF3DM is a relatively volatile compound, making it difficult to store and transport. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in different settings.
Zukünftige Richtungen
Due to its anti-inflammatory and anti-viral properties, CF3DM has potential applications in the treatment of a variety of diseases. Additionally, its ability to modulate the immune system makes it an attractive candidate for the development of new immunotherapies. Additionally, further research is needed to better understand the mechanism of action of CF3DM, as well as its potential applications in drug delivery. Finally, further research is needed to explore the potential of CF3DM to act as a pro-drug, as well as its potential to interact with other proteins.
Synthesemethoden
CF3DM is synthesized from a reaction between 2-chloro-4,4,4-trifluorobutyramide and dimethylformamide. The reaction is performed in anhydrous conditions at a temperature of 40-50°C. The reaction yields an intermediate compound, which is then deprotonated with sodium hydride to yield CF3DM. The reaction is generally high yielding, with the yields ranging from 50-90%.
Wissenschaftliche Forschungsanwendungen
CF3DM has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and anti-viral properties, and has been studied for its potential use in treating cancer, diabetes, and other diseases. Additionally, it has been studied for its potential use in drug delivery, as it can be used to transport drugs to specific target sites.
Eigenschaften
IUPAC Name |
2-chloro-4,4,4-trifluoro-3,3-dimethoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF3NO3/c1-13-5(14-2,6(8,9)10)3(7)4(11)12/h3H,1-2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZISIBRBULFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(=O)N)Cl)(C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,4,4-trifluoro-3,3-dimethoxy-butyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














